Cas no 1803996-76-0 (Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate)

Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate structure
1803996-76-0 structure
商品名:Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate
CAS番号:1803996-76-0
MF:C11H8ClF6NO3
メガワット:351.629543304443
CID:4844935

Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate
    • インチ: 1S/C11H8ClF6NO3/c1-2-21-9(20)8-5(4-12)19-7(10(13,14)15)3-6(8)22-11(16,17)18/h3H,2,4H2,1H3
    • InChIKey: LZIDCCQEHCEFTP-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(C(=O)OCC)=C(C=C(C(F)(F)F)N=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 389
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 48.4

Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029080031-1g
Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate
1803996-76-0 97%
1g
$1,579.40 2022-04-02

Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate 関連文献

Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報

Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate

Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate is a highly specialized organic compound with the CAS number 1803996-76-0. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with a chloromethyl group at position 2, a trifluoromethoxy group at position 4, and a trifluoromethyl group at position 6, along with an ethyl ester group at position 3. These substituents contribute to its distinctive chemical reactivity and physical properties.

The synthesis of Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate involves a series of carefully designed multi-step reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high precision. For instance, the introduction of trifluorinated groups, such as trifluoromethoxy and trifluoromethyl, is typically achieved through electrophilic substitution reactions or via the use of fluorinating agents under specific conditions. The chloromethyl group is often introduced using alkylating agents in the presence of appropriate catalysts or bases.

One of the most notable features of this compound is its potential as a building block for more complex molecules with enhanced biological activity. Recent studies have highlighted its role in the development of novel agrochemicals, particularly as a precursor for herbicides or insecticides. The presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl significantly enhances the stability and bioavailability of the compound, making it an attractive candidate for further exploration in drug discovery.

In terms of physical properties, Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate exhibits a high degree of solubility in organic solvents due to its ester functionality and fluorinated substituents. Its melting point and boiling point are also influenced by these substituents, which can be tuned to meet specific application requirements. Additionally, the compound demonstrates moderate thermal stability, making it suitable for various industrial processes.

Recent research has also focused on the environmental impact and degradation pathways of this compound. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis to yield biodegradable byproducts. This makes it an eco-friendly alternative to traditional chemical compounds in certain applications.

In conclusion, Ethyl 2-(chloromethyl)-4-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-3-carboxylate is a versatile compound with promising applications across multiple industries. Its unique structure and chemical properties make it a valuable tool for researchers and developers seeking innovative solutions in materials science and pharmaceuticals. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in modern chemistry.

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